molecular formula C11H12N2O2 B138688 DL-Tryptophan CAS No. 54-12-6

DL-Tryptophan

Cat. No.: B138688
CAS No.: 54-12-6
M. Wt: 204.22 g/mol
InChI Key: QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Description

DL-Tryptophan, also known as 2-amino-3-(1H-indol-3-yl)propanoic acid, is a racemic mixture of the D- and L- forms of tryptophan. Tryptophan is an essential amino acid that plays a crucial role in protein biosynthesis. It contains an α-amino group, an α-carboxylic acid group, and an indole side chain, making it a polar molecule with a non-polar aromatic beta carbon substituent. Tryptophan is a precursor to several important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 .

Mechanism of Action

Target of Action

DL-Tryptophan, a variant of the essential amino acid tryptophan, primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The D-stereoisomer of tryptophan is occasionally found in naturally produced peptides .

Mode of Action

This compound interacts with its targets through various mechanisms. For instance, the indole side chain of tryptophan can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Biochemical Pathways

This compound primarily affects three metabolic pathways: the kynurenine, 5-hydroxytryptamine, and indole pathways . The kynurenine pathway is the major metabolic pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds . The 5-hydroxytryptamine pathway is involved in various physiological processes and plays important roles throughout the body .

Pharmacokinetics

It is known that tryptophan is an essential amino acid in the human diet, and it is primarily metabolized in the gut .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific pathway involved. For instance, in the kynurenine pathway, tryptophan metabolites can regulate various cellular biological functions, including immune response, cell proliferation, and migration . In the 5-hydroxytryptamine pathway, tryptophan is converted to serotonin, a neurotransmitter that plays a key role in mood regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the metabolism of dietary tryptophan occurs locally in the gut, with about 5% metabolized by gut microbes . Therefore, the gut microbiome can significantly influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan can be achieved through several methods. One common synthetic route involves the Michael-type condensation between acrolein and ethyl acetamidomalonate, catalyzed by various organic and inorganic bases. The product, r-acetamido-r, r-dicarbethoxybutyraldehyde, is then converted into ethyl α-acetamido-α-carbethoxy-β-(3-indole)-propionate via the Fischer indole synthesis. Subsequent hydrolysis and decarboxylation yield this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria. These bacteria are designed to overproduce tryptophan by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then subjected to various purification steps to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: DL-Tryptophan undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often occur at the indole ring, where electrophilic substitution can introduce various functional groups.

Major Products:

Scientific Research Applications

DL-Tryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-Tryptophan is unique among amino acids due to its indole side chain, which allows for specific biochemical interactions. Similar compounds include:

This compound’s unique structure and role as a precursor to important biomolecules make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Source PubChem
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InChI Key

QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
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Molecular Formula

C11H12N2O2
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DSSTOX Substance ID

DTXSID0021418
Record name DL-Tryptophan
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Molecular Weight

204.22 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Tryptophan
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Boiling Point

289.00 to 291.00 °C. @ 760.00 mm Hg
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CAS No.

54-12-6, 27813-82-7, 73-22-3
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Melting Point

293 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DL-Tryptophan?

A1: this compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, research has utilized various spectroscopic techniques to characterize this compound. For instance, UV spectrophotometry was used to quantify N-acetyl-DL-tryptophan in human albumin products []. Furthermore, infrared spectroscopy coupled with density functional theory calculations provided insights into the vibrational behavior and hydrogen bonding effects in zwitterionic this compound [].

Q3: How stable is this compound under different conditions?

A: While specific stability data under various conditions might require further investigation, this compound's stability in specific formulations has been explored. Research has shown that a human albumin preparation stabilized with sodium caprylate and N-acetyl-DL-tryptophan met the required stability standards, including storage at room temperature [].

Q4: What is the primary mechanism of action of this compound?

A4: this compound, as a source of Tryptophan, is involved in various metabolic pathways. It acts as a precursor for the neurotransmitter serotonin, plays a role in protein synthesis, and is involved in the kynurenine pathway, leading to the production of molecules like kynurenine and quinolinic acid.

Q5: How does this compound influence the kynurenine pathway?

A: Research indicates that this compound administration can influence the kynurenine pathway. For example, in rats, a loading dose of L-Tryptophan prior to this compound-7a-C14 administration increased the excretion of C14O2, suggesting enhanced tryptophan metabolism through this pathway [].

Q6: Does this compound affect serotonin levels?

A6: While not directly addressed in the provided research, this compound, as a source of Tryptophan, can influence serotonin levels. Tryptophan is a precursor for serotonin synthesis, and its availability can impact serotonin production in the brain.

Q7: What are the potential applications of this compound based on its biological activity?

A7: this compound's potential applications are primarily linked to Tryptophan's roles. These include its potential use as a nutritional supplement to address Tryptophan deficiency and its possible role in influencing serotonin-related functions, although further research is needed to solidify these applications.

Q8: How do structural modifications of this compound affect its activity?

A: Several studies investigated the structure-activity relationship of Tryptophan analogs. For example, the addition of a fluoroethoxy group at different positions on the indole ring of Tryptophan resulted in varying tumor uptake profiles in mice. Notably, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan exhibited the highest tumor/background ratio, showing promise as a potential PET tumor imaging agent [].

Q9: Are there specific drug delivery strategies being explored for this compound or its analogs?

A: While the provided research doesn't directly address specific drug delivery strategies for this compound, research on its analog, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan, suggests it might be primarily taken up via the large neutral amino acid transporter(s) (LAT) in small cell lung cancer cells []. This finding could guide future research on targeted drug delivery strategies.

Q10: How is this compound metabolized in the body?

A10: this compound is metabolized primarily through the kynurenine pathway. This pathway involves several enzymatic steps, ultimately leading to the formation of various metabolites, including kynurenine, kynurenic acid, anthranilic acid, and quinolinic acid.

Q11: What in vitro models have been used to study this compound?

A: Researchers have used various in vitro models to investigate this compound's effects. These include studying its interaction with transition metals like nickel(II) and cobalt(II) using spectroscopic methods [] and examining its transport across intestinal sacs in hamsters [].

Q12: What is known about the toxicity profile of this compound?

A: The provided research touches upon some aspects of this compound's safety profile. For example, in mice, this compound administration at a dose that significantly increased their daily intake led to focal hyperplasia of the bladder epithelium, suggesting a possible role as a cocarcinogen []. This finding highlights the importance of careful dose considerations.

Q13: Are there any long-term effects associated with this compound use?

A: While the provided research doesn't extensively cover long-term effects, the study in dogs where prolonged this compound supplementation led to bladder hyperplasia underscores the need for further investigation into potential long-term consequences [].

Q14: What are potential future research directions for this compound?

A14: Future research could focus on:

  • Exploring the potential of this compound as a precursor for the biosynthesis of other valuable compounds, as highlighted in the study on the production of novel antibiotics using this compound ethyl ester hydrochloride as a substrate [].

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